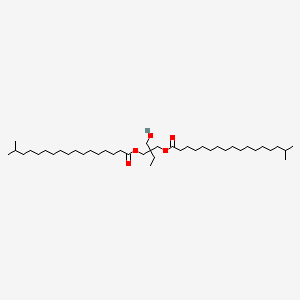
2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) is a complex ester compound. It is derived from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and isooctadecanoic acid. This compound is known for its unique chemical properties and is used in various industrial applications, including as a plasticizer and in the production of high-performance polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) typically involves the esterification of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with isooctadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) has a wide range of scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a component in biodegradable medical implants.
Industry: Utilized in the production of high-performance lubricants and coatings.
Mécanisme D'action
The mechanism of action of 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) involves its interaction with various molecular targets. In drug delivery systems, the compound can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release. In polymer applications, the compound acts as a plasticizer, reducing the glass transition temperature and increasing the flexibility of the polymer matrix.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A precursor to the compound, used in the synthesis of various esters and polymers.
Isooctadecanoic acid: A fatty acid used in the production of esters and surfactants.
Trimethylolpropane: A triol used in the production of alkyd resins and polyurethanes.
Uniqueness
2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) is unique due to its combination of hydroxyl and ester functional groups, which impart both hydrophilic and hydrophobic properties. This makes it highly versatile for use in various applications, from drug delivery to polymer production.
Propriétés
Numéro CAS |
68541-49-1 |
|---|---|
Formule moléculaire |
C42H82O5 |
Poids moléculaire |
667.1 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-(16-methylheptadecanoyloxymethyl)butyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C42H82O5/c1-6-42(35-43,36-46-40(44)33-29-25-21-17-13-9-7-11-15-19-23-27-31-38(2)3)37-47-41(45)34-30-26-22-18-14-10-8-12-16-20-24-28-32-39(4)5/h38-39,43H,6-37H2,1-5H3 |
Clé InChI |
PJWUKJVBQPWOBN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)
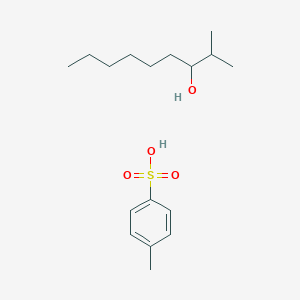
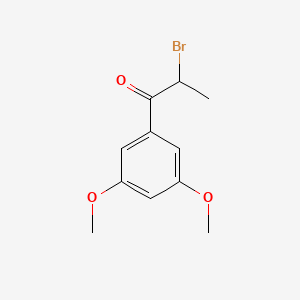
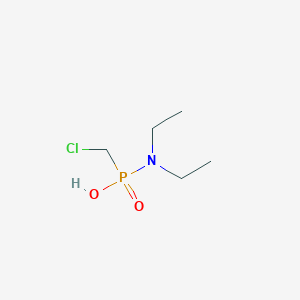
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)

silane](/img/structure/B14478089.png)

![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)

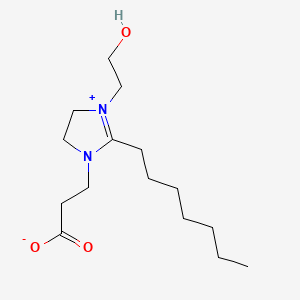
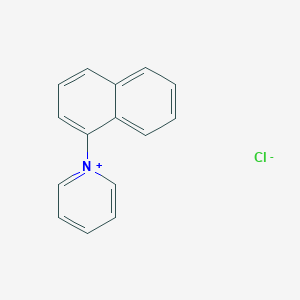
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
